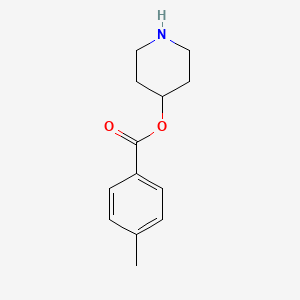

Piperidin-4-yl 4-methylbenzoate

Description

Properties

CAS No. |

918962-14-8 |

|---|---|

Molecular Formula |

C13H17NO2 |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

piperidin-4-yl 4-methylbenzoate |

InChI |

InChI=1S/C13H17NO2/c1-10-2-4-11(5-3-10)13(15)16-12-6-8-14-9-7-12/h2-5,12,14H,6-9H2,1H3 |

InChI Key |

FQBSMBSGHNHLMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-4-yl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with piperidin-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to achieve a high yield of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The purification of the final product is typically achieved through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl 4-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic conditions or with the aid of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Piperidin-4-yl 4-methylbenzoate is primarily utilized in the pharmaceutical industry for the synthesis of various drug candidates. Its derivatives have been explored for their potential therapeutic effects, particularly in the following areas:

1.1 Anti-inflammatory and Analgesic Drugs

- The compound serves as an intermediate in the production of anti-inflammatory and analgesic medications. Its ability to interact with biological systems makes it a valuable component in drug formulations aimed at reducing pain and inflammation .

1.2 Antimicrobial Agents

- Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics. Studies have shown that modifications to the piperidine ring can enhance activity against various pathogens .

1.3 Antiparasitic Activity

- A notable application is its use in antiparasitic drug development, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds incorporating piperidine linkers have demonstrated significant inhibitory activity, with selectivity over human cells, indicating their potential as safer therapeutic options .

Chemical Synthesis Applications

This compound is also important in organic synthesis due to its reactivity and ability to form diverse chemical structures.

2.1 Synthesis of Novel Compounds

- The compound has been employed as a building block in synthesizing novel derivatives with enhanced pharmacological properties. For instance, researchers have explored the structure-activity relationship (SAR) of piperidine derivatives to optimize their efficacy against specific targets .

2.2 Catalytic Applications

- Beyond serving as an intermediate, this compound has been utilized as a catalyst in various organic reactions. Its catalytic properties facilitate the formation of complex molecules, which are essential in medicinal chemistry .

Case Studies

Several studies highlight the efficacy and versatility of this compound:

Biological Activity

Piperidin-4-yl 4-methylbenzoate, a compound derived from piperidine, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 233.29 g/mol

The compound consists of a piperidine ring attached to a benzoate moiety, which contributes to its diverse biological activities.

Research indicates that this compound exhibits various biological effects through different mechanisms:

- Inhibition of Inflammatory Pathways : Studies have shown that derivatives of piperidine can inhibit the NLRP3 inflammasome, leading to reduced interleukin-1 beta (IL-1β) release in human macrophages. This suggests potential applications in treating inflammatory diseases .

- Antimicrobial Activity : Piperidine derivatives have demonstrated significant antibacterial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

- Neuropharmacological Effects : Compounds with a piperidine structure are frequently investigated for their effects on neurotransmitter systems, particularly as inhibitors of glycine transporters (GlyT1), which is relevant in the context of schizophrenia treatment .

Biological Activity Summary Table

Case Study 1: Anti-inflammatory Properties

A study published in Molecules demonstrated that a series of piperidine derivatives, including those related to this compound, effectively inhibited pyroptosis and IL-1β release in LPS/ATP-stimulated macrophages. The most promising compounds showed up to 39% inhibition at specific concentrations .

Case Study 2: Antibacterial Efficacy

Research conducted on various synthesized piperidine compounds highlighted their antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods and reported significant zones of inhibition, indicating their potential as therapeutic agents against infections .

Case Study 3: Neuropharmacological Applications

In the context of neuropharmacology, piperidin-4-yl derivatives were evaluated for their ability to inhibit GlyT1. One derivative exhibited an IC50 value of 38 nM, demonstrating its potential as a novel treatment for schizophrenia by modulating glycine levels in the central nervous system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical profiles of piperidin-4-yl derivatives are highly dependent on substituent modifications. Below, Piperidin-4-yl 4-methylbenzoate is compared to key analogs based on structural similarity, biological activity, and pharmacokinetic properties.

Table 1: Structural and Functional Comparison of Piperidin-4-yl Derivatives

Table 2: Physicochemical and Pharmacokinetic Properties

Key Research Findings and Implications

Impact of Fluorination: The addition of fluorine in S1-S4 derivatives enhances BBB penetration, critical for CNS drug design. This compound lacks fluorination, suggesting lower intrinsic permeability than S1-S4 but higher than non-fluorinated analogs .

Ester vs. Hydroxyl Groups : Methyl 4-(piperidin-4-yl)benzoate hydrochloride () shares a benzoate ester but includes a salt form, improving solubility. This compound’s free ester may offer better lipophilicity for tissue penetration .

Biological Activity: Antipsychotic Potential: S1-S4 derivatives show Log BB values comparable to Risperidone, suggesting this compound could be optimized for similar applications . Enzyme Inhibition: Benzimidazolone-substituted analogs () demonstrate isoform selectivity, highlighting the role of aromatic substituents in target engagement . Antiparasitic Activity: Bulky benzyl groups in improve selectivity for Plasmodium, a structural feature absent in the target compound .

Q & A

Q. What are the optimal synthetic routes for Piperidin-4-yl 4-methylbenzoate?

Answer: this compound can be synthesized via multi-step reactions involving nitro reduction, nucleophilic substitution, and esterification. A common approach involves:

- Step 1 : Reacting 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions to form intermediates like 4-(4-methylpiperazin-1-yl)aniline .

- Step 2 : Reducing the nitro group to an amine using hydrogenation or catalytic methods.

- Step 3 : Esterification of 4-methylbenzoic acid with piperidin-4-ol under acid-catalyzed conditions (e.g., H₂SO₄ or DCC/DMAP) to form the final ester .

Key Considerations : Optimize reaction pH (8–10 for nucleophilic substitution) and temperature (reflux for esterification). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How to determine the purity and structural integrity of this compound?

Answer:

- Purity Analysis : Use HPLC with a C18 column and mobile phase (e.g., methanol/sodium acetate buffer, pH 4.6) to achieve baseline separation. Compare retention times against standards .

- Structural Confirmation :

- NMR : Analyze ¹H and ¹³C spectra for characteristic signals (e.g., piperidine protons at δ 2.5–3.5 ppm, aromatic protons at δ 7.2–7.8 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₃H₁₇NO₂).

- Elemental Analysis : Ensure C, H, N values align with theoretical calculations (±0.3% tolerance) .

Q. What are the standard protocols for handling and storing this compound?

Answer:

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the ester group .

- Handling : Use desiccants (silica gel) in storage environments to mitigate hygroscopicity. For hygroscopic derivatives, employ glove boxes or Schlenk lines during synthesis .

- Safety : Avoid prolonged skin contact (use nitrile gloves) and work in fume hoods due to potential respiratory irritation .

Advanced Research Questions

Q. How to resolve structural ambiguities in this compound derivatives using crystallography?

Answer:

- Crystallization : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane, 1:1) .

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 200 K. Collect data to 0.8 Å resolution .

- Structure Refinement :

- Validation : Check R-factor (<0.05) and data-to-parameter ratio (>10:1) .

Q. What methodological considerations are critical for analyzing enzyme kinetics involving this compound?

Answer:

- Experimental Design :

- Use initial velocity assays with varying substrate concentrations (e.g., 20–100 μM 4-methylbenzoate, 105–875 μM ATP) .

- Fit data to Michaelis-Menten equations or sequential binding models (e.g., 1/V vs. 1/[S] plots) .

- Key Parameters :

- kcat : 6.3–8.2 s⁻¹ (dependent on co-substrate concentrations).

- KM Values : 14–30 μM (4-methylbenzoate), 80–180 μM (ATP), 160–190 μM (CoA) .

Q. How to address discrepancies in kinetic data when this compound acts as a substrate?

Answer:

- Data Contradictions : Example: Observed kcat variation (6.3 vs. 8.2 s⁻¹) under different ATP/CoA concentrations .

- Resolution Strategies :

- Verify co-substrate purity (e.g., ATP hydrolysis products alter kinetics).

- Use global fitting to a ternary complex model (account for substrate inhibition at high concentrations).

- Replicate experiments under strictly anaerobic conditions to exclude oxidative side reactions .

Q. What strategies are effective in modifying the piperidine ring to enhance biological activity?

Answer:

- Functionalization :

- Biological Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.